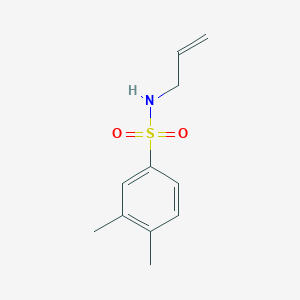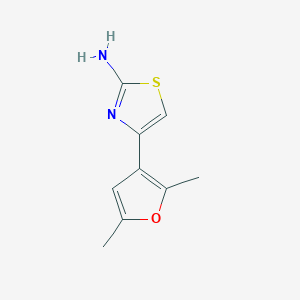
2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C15H17N5O5S . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylglutamic acid .
Synthesis Analysis
The synthesis of such compounds often involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are usually characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” is determined by various analytical techniques. The average mass of the molecule is 379.391 Da, and the monoisotopic mass is 379.095032 Da .Chemical Reactions Analysis
The chemical reactions involving “2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” and similar compounds are often studied in the context of their potential applications. For example, triazole-pyrimidine hybrid compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” and similar compounds are determined by various analytical techniques. For example, one of the synthesized compounds, ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA5), is a pale yellow solid with a yield of 80% and a melting point of 96–98°C .Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibitors
- A study explored analogues of this compound for their potential to inhibit HIV-1 reverse transcriptase, a key enzyme in the life cycle of HIV. This research aimed to develop more potent inhibitors against HIV-1 (Romero et al., 1994).
Antimicrobial and Anti-inflammatory Agents
- Novel derivatives of the compound were synthesized and found to have significant anti-inflammatory and analgesic properties. These derivatives were evaluated as cyclooxygenase-1/2 inhibitors and showed high inhibitory activity, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Antioxidants for Age-Related Diseases
- Analogues containing free radical scavenger groups were synthesized and evaluated for their potential in treating age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia. These compounds showed protective effects against cell viability and glutathione levels reduction induced by oxidative stress (Jin et al., 2010).
Anticancer Activity
- Derivatives of this compound were synthesized and showed promising antiproliferative activity against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
- Some pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety of this compound were prepared and found to have notable antimicrobial activity (Ammar et al., 2004).
Herbicide Development
- Studies have investigated the use of sulfonylurea derivatives, including those with a pyrimidine ring like the compound , for the development of new herbicides. These studies explore the structure-activity relationships to improve herbicidal efficacy (Wang et al., 2005).
Imaging Tumor Glycolysis
- Research on a phosphodiesterase-5 inhibitor, which includes a similar sulfonyl piperazine structure, delved into its pharmacokinetics and the application in imaging tumor glycolysis. This has implications for noninvasive cancer diagnosis and monitoring (Beinat et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
These compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Related compounds have been found to impact the er stress pathway, apoptosis, and the nf-kb inflammatory pathway .
Zukünftige Richtungen
The future directions for research on “2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” and similar compounds are likely to focus on their potential therapeutic applications. For example, the study of triazole-pyrimidine hybrid compounds indicates that these novel scaffolds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
2-[4-(4-methoxy-3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c1-25-14-4-3-12(11-13(14)20(21)22)26(23,24)19-9-7-18(8-10-19)15-16-5-2-6-17-15/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIJBYRNIPLRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

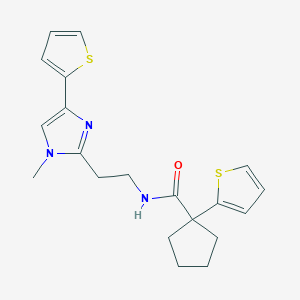

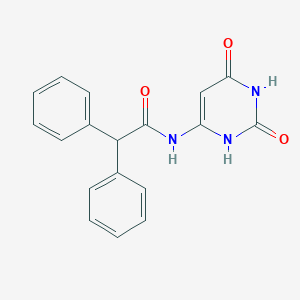

![5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2983749.png)


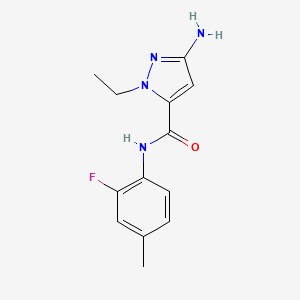
![4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol](/img/structure/B2983755.png)
![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)
